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Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

Cat. No.: B1288431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(2-Methylphenyl)morpholine. Due to the limited availability of published
experimental data for this specific molecule, this document outlines the expected spectroscopic
characteristics based on the analysis of closely related analogs and general principles of NMR,
IR, and mass spectrometry. Furthermore, detailed experimental protocols for obtaining and
analyzing this data are provided to guide researchers in their own characterization efforts.

Predicted Spectroscopic Data

While specific experimental spectra for 2-(2-Methylphenyl)morpholine are not readily
available in public databases, the following tables summarize the predicted chemical shifts,
vibrational frequencies, and mass-to-charge ratios based on the known spectroscopic behavior
of similar morpholine derivatives.

Table 1: Predicted *"H NMR Spectral Data
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Predicted Chemical

Coupling Constant

Protons . Multiplicity
Shift (ppm) (J) (Hz)

Aromatic-H (4H) 7.10-7.40 m
Morpholine-H (C2-H) 4.40 - 4.60 dd
Morpholine-H (O-CHz2) 3.90 - 4.10 m
Morpholine-H (N-CH2)  2.80 - 3.20 m
Methyl-H (Ar-CHs) 2.30-2.40 s
Amine-H (N-H) 1.80 - 2.50 brs

. 1 13

Carbon Atom

Predicted Chemical Shift (ppm)

Aromatic-C (quaternary, C-Ar) 135 - 140
Aromatic-C (CH) 125-132
Morpholine-C (C2) 75 - 80
Morpholine-C (O-CHz) 68 -72
Morpholine-C (N-CHz2) 45 - 50
Methyl-C (Ar-CHs) 18 - 22

Table 3: Predicted Infrared (IR) Spectral Data
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-O-C Stretch (Ether) 1050 - 1150 Strong

C-N Stretch (Amine) 1020 - 1250 Medium

Table 4: Predicted Mass Spectrometry (MS) Data

lon Type Predicted m/z Ratio
[M]* (Molecular lon) 191.27

[M+H]* 192.28

Major Fragments 134,118, 91

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS data
for a compound such as 2-(2-Methylphenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

» Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs, DMSO-ds).
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e Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to sample
analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,
methanol, acetonitrile).

« Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition (ESI):

lonization Mode: Positive ion mode is typically used for amines.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N2): Flow rate appropriate for the instrument.

Drying Gas (N2): Temperature and flow rate optimized for desolvation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 2-(2-Methylphenyl)morpholine.
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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of 2-(2-
Methylphenyl)morpholine. While experimental data remains elusive in the public domain, the
provided predictions and protocols offer a robust framework for researchers to characterize this
and similar molecules.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Methylphenyl)morpholine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288431#spectroscopic-data-of-2-2-methylphenyl-
morpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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